molecular formula C8H8BrIO B3040366 3-Iodo-4-methoxybenzyl bromide CAS No. 1935952-92-3

3-Iodo-4-methoxybenzyl bromide

Cat. No.: B3040366
CAS No.: 1935952-92-3
M. Wt: 326.96 g/mol
InChI Key: UGGHGMVOEHPMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4-methoxybenzyl bromide is an organic compound characterized by the presence of iodine, methoxy, and bromide substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methoxybenzyl bromide typically involves the bromination of 3-Iodo-4-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid or phosphorus tribromide as brominating agents. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure controlled bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistent product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromide group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: This compound is also a suitable substrate for Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are usually carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Suzuki-Miyaura Coupling: The reaction conditions involve a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or toluene.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and ethers.

    Coupling Products: The major products are biaryl compounds formed through the coupling of the benzyl bromide with boronic acids.

Scientific Research Applications

3-Iodo-4-methoxybenzyl bromide finds applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-4-methoxybenzyl bromide primarily involves its reactivity as an electrophile. The bromide group can be displaced by nucleophiles, leading to the formation of new chemical bonds. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.

Comparison with Similar Compounds

    3-Iodo-4-methoxybenzyl alcohol: Similar in structure but with a hydroxyl group instead of a bromide.

    4-Iodo-3-methoxybenzyl bromide: An isomer with different positions of the iodine and methoxy groups.

    3-Bromo-4-methoxybenzyl bromide: Similar but with a bromine atom instead of iodine.

Uniqueness: 3-Iodo-4-methoxybenzyl bromide is unique due to the presence of both iodine and bromide substituents, which impart distinct reactivity patterns. The iodine atom enhances the compound’s electrophilicity, making it more reactive in substitution and coupling reactions compared to its bromine or chlorine analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-(bromomethyl)-2-iodo-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGHGMVOEHPMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-4-methoxybenzyl bromide
Reactant of Route 2
Reactant of Route 2
3-Iodo-4-methoxybenzyl bromide
Reactant of Route 3
Reactant of Route 3
3-Iodo-4-methoxybenzyl bromide
Reactant of Route 4
Reactant of Route 4
3-Iodo-4-methoxybenzyl bromide
Reactant of Route 5
3-Iodo-4-methoxybenzyl bromide
Reactant of Route 6
3-Iodo-4-methoxybenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.